2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H20Cl2N2O4 and its molecular weight is 423.29. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, explores their metabolism in human and rat liver microsomes. These herbicides are known for their use in agriculture and their carcinogenic properties in rats. The study focuses on their complex metabolic activation pathway leading to DNA-reactive products. Key intermediates like CDEPA and CMEPA and their subsequent metabolism to bioactive compounds like DEA and MEA were analyzed. This research indicates a pathway involving cytochrome P450 isoforms, particularly CYP3A4 and CYP2B6, for the metabolism of these compounds in humans and rats (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity
Another study examines the impact of wheat straw and irrigation on the soil reception and activity of acetochlor, alachlor, and metolachlor. It highlights how the presence of wheat straw at the time of herbicide application can affect the initial herbicidal activity on crops. This research contributes to understanding how environmental factors influence the efficacy and mobility of chloroacetamide herbicides in agricultural settings (Banks & Robinson, 1986).
Radiosynthesis for Metabolic Studies
Radiosynthesis of chloroacetanilide herbicides, including acetochlor, facilitates studies on their metabolism and mode of action. This approach enables the production of high-specific-activity compounds for detailed metabolic pathway analysis, underscoring the significance of analytical techniques in understanding the environmental and biological fate of chloroacetamide herbicides (Latli & Casida, 1995).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that induces changes at the molecular level .
Biochemical Pathways
The compound could potentially influence the oxidative metabolism of certain structures, leading to various intermediates .
Pharmacokinetics
One study suggests that oxidative metabolism of a similar structure resulted in an aldehyde intermediate, which was further oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol .
Result of Action
It’s possible that the compound’s interaction with its targets leads to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, volatilization and leaching are two critical pathways for transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O4/c1-27-18-6-3-2-5-16(18)24(13-23-10-4-7-19(23)25)20(26)12-28-17-9-8-14(21)11-15(17)22/h2-3,5-6,8-9,11H,4,7,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYJHMUJIPIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.